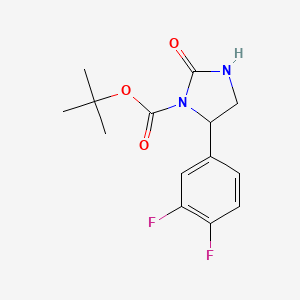
(S)-3-Amino-1-isopropylpiperidin-2-one hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-Amino-1-isopropylpiperidin-2-one hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, an isopropyl group, and a piperidinone ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-1-isopropylpiperidin-2-one hydrochloride typically involves the following steps:
Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.
Introduction of the Isopropyl Group: The isopropyl group can be introduced through alkylation reactions using isopropyl halides under basic conditions.
Amination: The amino group can be introduced through reductive amination or other suitable amination reactions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for (S)-3-Amino-1-isopropylpiperidin-2-one hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
化学反应分析
Types of Reactions
(S)-3-Amino-1-isopropylpiperidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, alcohol derivatives, and various substituted derivatives depending on the specific reaction conditions and reagents used.
科学研究应用
(S)-3-Amino-1-isopropylpiperidin-2-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (S)-3-Amino-1-isopropylpiperidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor agonist or antagonist, or modulator of protein-protein interactions. The exact mechanism depends on the specific application and the molecular targets involved.
相似化合物的比较
Similar Compounds
®-3-Amino-1-isopropylpiperidin-2-one hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
3-Amino-1-methylpiperidin-2-one hydrochloride: A similar compound with a methyl group instead of an isopropyl group.
3-Amino-1-ethylpiperidin-2-one hydrochloride: A similar compound with an ethyl group instead of an isopropyl group.
Uniqueness
(S)-3-Amino-1-isopropylpiperidin-2-one hydrochloride is unique due to its specific stereochemistry and the presence of the isopropyl group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for various scientific research applications.
属性
分子式 |
C8H17ClN2O |
|---|---|
分子量 |
192.68 g/mol |
IUPAC 名称 |
(3S)-3-amino-1-propan-2-ylpiperidin-2-one;hydrochloride |
InChI |
InChI=1S/C8H16N2O.ClH/c1-6(2)10-5-3-4-7(9)8(10)11;/h6-7H,3-5,9H2,1-2H3;1H/t7-;/m0./s1 |
InChI 键 |
XMMCRTWUVLIWRD-FJXQXJEOSA-N |
手性 SMILES |
CC(C)N1CCC[C@@H](C1=O)N.Cl |
规范 SMILES |
CC(C)N1CCCC(C1=O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Benzyl-7-methylhexahydro-1H-pyrrolo[3,4-c]pyridin-6(2H)-one](/img/structure/B13040633.png)



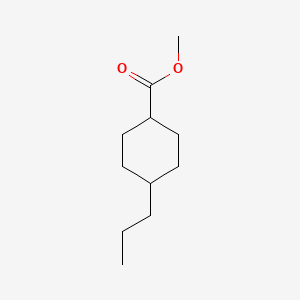
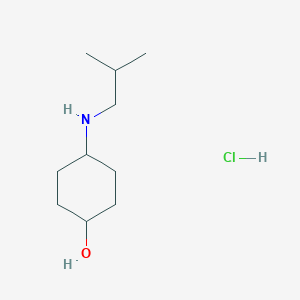

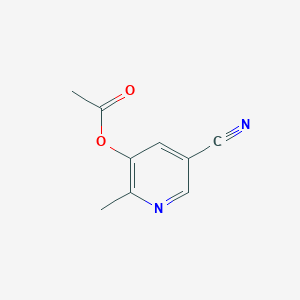
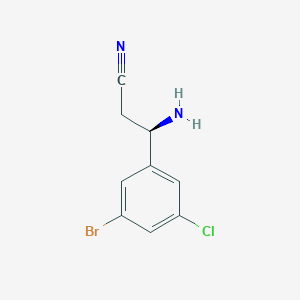


![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-(4-methoxyphenyl)methanecarbohydrazonoylcyanide](/img/structure/B13040691.png)
![8-Ethyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13040696.png)
